molecular formula C15H24N2O17P2 B12091829 Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester CAS No. 16414-46-3

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester

Cat. No.: B12091829
CAS No.: 16414-46-3
M. Wt: 566.30 g/mol
InChI Key: HSCJRCZFDFQWRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester is synthesized from uridine triphosphate and glucose-1-phosphate in a reaction catalyzed by the enzyme uridine diphosphate glucose pyrophosphorylase . The reaction conditions typically involve maintaining a specific pH and temperature to ensure enzyme activity and product stability.

Industrial Production Methods

Industrial production of uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester involves biotechnological processes using microbial fermentation. Microorganisms such as Saccharomyces cerevisiae are genetically engineered to overproduce the enzyme uridine diphosphate glucose pyrophosphorylase, leading to higher yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester undergoes various chemical reactions, including:

    Glycosylation: It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules.

    Hydrolysis: It can be hydrolyzed to uridine monophosphate and glucose-1-phosphate.

Common Reagents and Conditions

    Glycosylation: Catalyzed by glycosyltransferases, typically in aqueous solutions at physiological pH and temperature.

    Hydrolysis: Catalyzed by specific hydrolases or under acidic conditions.

Major Products

Scientific Research Applications

Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester has diverse applications in scientific research:

Mechanism of Action

Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester exerts its effects primarily through glycosyltransferase reactions. It donates glucose to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound interacts with specific enzymes and receptors, such as P2Y14, a G-protein-coupled receptor involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester is unique due to its specific role in glucose metabolism and its involvement in the biosynthesis of various essential biomolecules. Its ability to act as a glycosyl donor in multiple biochemical pathways highlights its versatility and importance in cellular functions .

Properties

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861791
Record name UDP-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16414-46-3
Record name UDP-Hexose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16414-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UDP-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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